ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Overview
Description
Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes an ethoxyphenyl group, an acetamido group, and a dihydrothiazolopyridine core, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
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Formation of the Ethoxyphenyl Acetamide Intermediate
Starting Material: 4-ethoxyphenylacetic acid.
Reagents: Thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia (NH₃) to yield the acetamide.
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Cyclization to Form the Thiazolopyridine Core
Starting Material: The ethoxyphenyl acetamide intermediate.
Reagents: Thiourea and a suitable base (e.g., potassium carbonate, K₂CO₃) under reflux conditions to promote cyclization and form the thiazolopyridine core.
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Esterification
Starting Material: The cyclized product.
Reagents: Ethyl chloroformate and a base (e.g., triethylamine, Et₃N) to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Products: Oxidized derivatives, potentially altering the thiazolopyridine core or the ethoxyphenyl group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduced forms of the compound, possibly affecting the amide or ester functionalities.
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Substitution
Reagents: Nucleophiles or electrophiles, depending on the desired substitution.
Products: Substituted derivatives, which could modify the ethoxyphenyl or thiazolopyridine moieties.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide, NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Scientific Research Applications
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Medicinal Chemistry
Antimicrobial Agents: Potential use as a scaffold for developing new antibiotics or antifungal agents.
Anti-inflammatory Drugs: Exploration of its efficacy in reducing inflammation through inhibition of specific enzymes or pathways.
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Biological Studies
Enzyme Inhibition: Investigation of its role as an inhibitor of enzymes involved in disease pathways.
Receptor Binding: Studies on its interaction with biological receptors, which could lead to the development of new therapeutic agents.
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Materials Science
Polymer Synthesis: Use as a monomer or cross-linking agent in the synthesis of novel polymers with unique properties.
Catalysis: Potential application as a ligand in catalytic processes, enhancing the efficiency of chemical reactions.
Mechanism of Action
The mechanism by which ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby preventing substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can be compared with other compounds that have similar structural features or applications:
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Similar Compounds
Thiazolopyridine Derivatives: Compounds with a thiazolopyridine core, used in various pharmaceutical applications.
Ethoxyphenyl Acetamides: Compounds with an ethoxyphenyl group and an acetamide linkage, known for their biological activities.
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Uniqueness
- The combination of the ethoxyphenyl group, acetamido linkage, and thiazolopyridine core in a single molecule provides a unique scaffold for drug development and materials science applications.
- Its specific substitution pattern and functional groups offer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(4-ethoxyphenyl)acetyl]amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-25-14-7-5-13(6-8-14)11-17(23)21-18-20-15-9-10-22(12-16(15)27-18)19(24)26-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKQGXATNWAXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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